Cas no 412028-39-8 (2,6-dichloro-3-ethenylpyridine)

2,6-dichloro-3-ethenylpyridine 化学的及び物理的性質
名前と識別子
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- 2,6-dichloro-3-ethenylpyridine
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- MDL: MFCD18258908
- インチ: 1S/C7H5Cl2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2
- InChIKey: BUQNJBNZWHYJDU-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(Cl)=CC=C1C=C
2,6-dichloro-3-ethenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467234-500mg |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95%+ | 500mg |
$1038 | 2023-03-10 | |
Chemenu | CM467234-1g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95%+ | 1g |
$1322 | 2023-03-10 | |
Enamine | EN300-1984554-2.5g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 2.5g |
$2605.0 | 2023-09-16 | |
Enamine | EN300-1984554-0.1g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.1g |
$461.0 | 2023-09-16 | |
Enamine | EN300-1984554-0.05g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.05g |
$309.0 | 2023-09-16 | |
Enamine | EN300-1984554-0.5g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.5g |
$1037.0 | 2023-09-16 | |
Enamine | EN300-1984554-0.25g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.25g |
$659.0 | 2023-09-16 | |
Enamine | EN300-1984554-1g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 1g |
$1329.0 | 2023-09-16 | |
1PlusChem | 1P01JQYW-50mg |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 50mg |
$444.00 | 2024-05-02 | |
1PlusChem | 1P01JQYW-10g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 10g |
$7122.00 | 2024-05-02 |
2,6-dichloro-3-ethenylpyridine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2,6-dichloro-3-ethenylpyridineに関する追加情報
Introduction to 2,6-dichloro-3-ethenylpyridine (CAS No. 412028-39-8)
2,6-dichloro-3-ethenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 412028-39-8, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule, featuring a pyridine core substituted with chlorine atoms at the 2 and 6 positions and an ethenyl group at the 3 position, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The structural motif of 2,6-dichloro-3-ethenylpyridine makes it a valuable intermediate in the synthesis of more complex molecules. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Meanwhile, the ethenyl group introduces a reactive double bond, which can be utilized in various chemical transformations, including polymerization or the formation of new carbon-carbon bonds.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The 2,6-dichloro-3-ethenylpyridine scaffold has been investigated for its possible role in developing novel therapeutic agents. Studies have suggested that this compound may exhibit properties relevant to antimicrobial and anti-inflammatory applications. The chlorine substituents are known to influence electronic distribution and metabolic stability, making them crucial factors in drug design.
One of the most compelling aspects of 2,6-dichloro-3-ethenylpyridine is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to create libraries of derivatives for high-throughput screening. The ethenyl group provides a handle for further modifications, enabling the exploration of diverse chemical space. This flexibility has led to several promising candidates entering preclinical development pipelines.
The synthesis of 2,6-dichloro-3-ethenylpyridine typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a synthetic intermediate and underscore the advancements in modern organic chemistry that facilitate its production.
Recent research has also highlighted the role of 2,6-dichloro-3-ethenylpyridine in materials science. Its ability to form stable complexes with metals has led to investigations into its applications as a ligand in catalysis or as a component in functional materials. The electron-withdrawing nature of the chlorine substituents enhances its coordination properties, making it an attractive candidate for designing novel catalysts with improved efficiency.
The pharmacokinetic profile of 2,6-dichloro-3-ethenylpyridine is another area of active investigation. Understanding how this compound is metabolized and distributed within biological systems is crucial for optimizing its therapeutic potential. Preclinical studies have begun to unravel its metabolic pathways, providing insights into possible side effects and dosing regimens. These findings are essential for translating preclinical successes into effective clinical treatments.
In conclusion,2,6-dichloro-3-ethenylpyridine (CAS No. 412028-39-8) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool in synthetic chemistry, pharmaceutical research, and materials science. As our understanding of its properties continues to evolve,2,6-dichloro-3-ethenylpyridine is poised to play an increasingly important role in advancing scientific discovery and technological innovation.
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